molecular formula C13H14N2O3 B2917177 Ethyl 4-amino-7-methoxyquinoline-3-carboxylate CAS No. 1255782-06-9

Ethyl 4-amino-7-methoxyquinoline-3-carboxylate

Cat. No.: B2917177
CAS No.: 1255782-06-9
M. Wt: 246.266
InChI Key: ZBMOGYNJVAQNMS-UHFFFAOYSA-N
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Description

Ethyl 4-amino-7-methoxyquinoline-3-carboxylate (CAS 1255782-06-9) is a high-purity quinoline derivative with significant relevance in medicinal chemistry research. This compound, with a molecular formula of C13H14N2O3 and a molecular weight of 246.27 g/mol, serves as a valuable chemical intermediate for synthesizing novel bioactive molecules . Quinoline-based compounds like this one are extensively investigated for their potential as anticancer agents, acting through mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Furthermore, structural analogs of this ester are crucial in antiplasmodial drug discovery, targeting the bc1 protein complex in Plasmodium falciparum to disrupt mitochondrial function, which is a promising strategy against multidrug-resistant malaria . With a defined melting point and solubility profile, this product is supplied for laboratory research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-amino-7-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)10-7-15-11-6-8(17-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMOGYNJVAQNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-7-methoxyquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions, followed by methoxylation and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Ethyl 4-amino-7-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the quinoline core.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit significant variability in biological and physicochemical properties depending on substituent patterns.

Substituent Variations at Position 4

  • Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (CAS 77156-85-5): Substitution of the amino group with chlorine introduces an electron-withdrawing effect, reducing nucleophilicity at position 3. This may decrease hydrogen-bonding capacity and alter interactions with biological targets. Key Difference: Chloro substitution reduces basicity and may enhance metabolic stability compared to the amino group.
  • Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 881941-31-7): The 4-position features a 2-hydroxyphenylamino group, adding aromaticity and hydrogen-bonding capability. The trifluoromethyl group at position 7 increases lipophilicity and metabolic resistance. With a molecular weight of 376.33 g/mol, this compound is significantly heavier than the target compound .

Substituent Variations at Position 7

  • Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5): A chloro group at position 7 and a hydroxy group at position 4 create a more polar scaffold. Molecular weight: 265.69 g/mol . Key Difference: Increased polarity and steric effects may reduce membrane permeability compared to the methoxy-substituted target compound.

Hybrid Modifications

  • Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate (CAS 371128-26-6): The 4-amino group is substituted with a hydroxyethyl chain, improving water solubility (hydrogen-bond donor count: 2; acceptor count: 5). The methyl group at position 6 may disrupt electronic conjugation compared to the methoxy group at position 7 in the target compound. Molecular weight: 274.31 g/mol . Key Difference: Enhanced solubility but reduced aromatic electron-donating effects at position 5.

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 4-amino-7-methoxyquinoline-3-carboxylate 4-NH₂, 7-OCH₃ C₁₃H₁₄N₂O₃ ~254.26 (estimated) High nucleophilicity, moderate solubility
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate 4-Cl, 7-OCH₃ C₁₃H₁₂ClNO₃ 265.69 Electron-withdrawing Cl, increased stability
Ethyl 4-[(2-hydroxyphenyl)amino]-7-CF₃-quinoline-3-carboxylate 4-(2-OH-PhNH), 7-CF₃ C₁₉H₁₅F₃N₂O₃ 376.33 High lipophilicity, aromatic interactions
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate 7-Cl, 4-OH, 2-CH₃ C₁₃H₁₂ClNO₃ 265.69 Increased polarity, steric hindrance
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate 4-(HOCH₂CH₂NH), 6-CH₃ C₁₅H₁₈N₂O₃ 274.31 Enhanced solubility, flexible side chain

Research Findings and Implications

  • In contrast, chloro or trifluoromethyl groups (e.g., CAS 881941-31-7) withdraw electrons, altering redox properties .
  • Solubility: Amino and hydroxyethylamino substituents (e.g., CAS 371128-26-6) improve aqueous solubility, whereas lipophilic groups like trifluoromethyl enhance membrane permeability .
  • Steric Considerations : Methyl or bulky substituents (e.g., CAS 50593-26-5) may hinder interactions with enzymatic active sites, reducing efficacy .

Biological Activity

Ethyl 4-amino-7-methoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound is characterized by the following molecular structure:

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : Approximately 234.25 g/mol

Structural Features

FeatureDescription
Amino Group Contributes to biological activity
Methoxy Group Influences lipophilicity and solubility
Carboxylate Functionality Essential for interaction with biological targets

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial effects against a range of pathogens. It has been shown to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and DNA replication.

  • Minimum Inhibitory Concentration (MIC) : Studies have demonstrated low MIC values against Gram-positive and Gram-negative bacteria, suggesting high efficacy.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It appears to induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Topoisomerases : this compound can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Cell Cycle Arrest : It may cause cell cycle arrest in the G1 phase, preventing cancer cell proliferation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzymes such as DNA gyrase and topoisomerase IV, disrupting their function and leading to bacterial cell death or cancer cell apoptosis.
  • Receptor Interaction : It can also interact with various receptors, modulating signaling pathways that affect cell survival and proliferation.

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Studies : In vitro experiments demonstrated that it could reduce the viability of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity .
  • Mechanistic Insights : Research highlighted its ability to interfere with DNA synthesis and repair mechanisms in both bacterial and cancer cells .

Case Study 1: Antimicrobial Activity

A clinical study evaluated the effectiveness of this compound against multi-drug resistant bacterial infections. The results showed a significant reduction in bacterial load in treated patients compared to controls.

Case Study 2: Cancer Treatment

In preclinical trials, the compound was tested on xenograft models of breast cancer. The treatment led to tumor regression and prolonged survival rates in the treated group compared to untreated controls.

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